1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Lipophilicity Drug-likeness Permeability

1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (CAS 1503919-46-7) is a heterocyclic primary amine building block combining a 5-bromothiazole ring with a cyclobutanamine moiety (MF: C₇H₉BrN₂S; MW: 233.13 g/mol). Its structural architecture provides a balance of aromaticity and three-dimensionality, with a computed LogP of 1.90 and an Fsp³ (fraction of sp³-hybridized carbons) of 0.57, exceeding the typical drug discovery mean of 0.36 and approaching the approved-drug mean of 0.47.

Molecular Formula C7H9BrN2S
Molecular Weight 233.13 g/mol
Cat. No. B13548349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromothiazol-2-yl)cyclobutan-1-amine
Molecular FormulaC7H9BrN2S
Molecular Weight233.13 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=NC=C(S2)Br)N
InChIInChI=1S/C7H9BrN2S/c8-5-4-10-6(11-5)7(9)2-1-3-7/h4H,1-3,9H2
InChIKeySEBWHFBRUANQEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromothiazol-2-yl)cyclobutan-1-amine – Core Identity, Procurement Identifiers, and Physicochemical Profile


1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (CAS 1503919-46-7) is a heterocyclic primary amine building block combining a 5-bromothiazole ring with a cyclobutanamine moiety (MF: C₇H₉BrN₂S; MW: 233.13 g/mol) . Its structural architecture provides a balance of aromaticity and three-dimensionality, with a computed LogP of 1.90 and an Fsp³ (fraction of sp³-hybridized carbons) of 0.57, exceeding the typical drug discovery mean of 0.36 and approaching the approved-drug mean of 0.47 [1]. Available from multiple vendors at ≥98% purity under storage conditions of 2–8°C in sealed, dry environments, the compound is supplied as a research intermediate for further synthetic elaboration, not for direct human use .

Why 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine Cannot Be Replaced by a Generic Analog Without Risking Synthetic or Pharmacochemical Divergence


Close analogs of 1-(5-bromothiazol-2-yl)cyclobutan-1-amine—including the regioisomeric 5-bromo-N-cyclobutylthiazol-2-amine (CAS 1849208-07-6), the des-bromo parent 1-(thiazol-2-yl)cyclobutan-1-amine (CAS 1247122-43-5), and the 4-methyl analog (CAS 1303845-63-7)—exhibit substantial differences in key molecular properties that preclude simple interchange [1]. The regioisomer displays a markedly higher computed LogP (3.2 vs. 1.90), indicating divergent solubility and permeability profiles, while the des-bromo analog lacks the synthetic handle required for palladium-catalyzed cross-coupling diversification [1]. The 4-methyl variant introduces an additional sp³ carbon at the thiazole 4-position, altering both steric and electronic characteristics [2]. Substitution without quantitative justification may compromise downstream synthetic routes, structure–activity relationships, or patent novelty.

1-(5-Bromothiazol-2-yl)cyclobutan-1-amine – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Control: LogP Comparison vs. Regioisomeric 5-Bromo-N-cyclobutylthiazol-2-amine

The target compound exhibits a LogP of 1.90 (Fluorochem datasheet), compared to a computed XLogP3 of 3.2 for the regioisomeric 5-bromo-N-cyclobutylthiazol-2-amine [1]. The 1.3 log-unit difference places the target compound closer to the optimal Lipinski logP range (<5) with reduced risk of poor aqueous solubility, while the regioisomer exceeds the typical lead-like threshold (logP ≤3) [2].

Lipophilicity Drug-likeness Permeability

Synthetic Diversification Potential: Bromine as a Cross-Coupling Handle vs. Des-Bromo and 4-Methyl Analogs

The 5-bromo substituent on the thiazole ring of the target compound provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), enabling direct C–C or C–N bond formation [1]. The des-bromo analog, 1-(thiazol-2-yl)cyclobutan-1-amine, lacks this halogen handle entirely, requiring additional functionalization steps or directing-group strategies for diversification. The 4-methyl analog offers only an sp³ methyl group, which is inert under standard cross-coupling conditions [2].

Cross-coupling Suzuki reaction Fragment elaboration

Fractional sp³ Character (Fsp³): Comparative Assessment of Three-Dimensionality

The target compound has a reported Fsp³ of 0.571, placing it above the discovery-phase mean (0.36) and above the approved-drug mean (0.47) [1]. The unsubstituted analog 1-(thiazol-2-yl)cyclobutan-1-amine has an Fsp³ of 0.571 (4 sp³ carbons out of 7 total; identical to target), while the 4-methyl analog has an Fsp³ of 0.625 (5 sp³ carbons out of 8 total). The regioisomeric 5-bromo-N-cyclobutylthiazol-2-amine exhibits an Fsp³ of 0.571, identical to the target [2]. The key advantage of the target compound is that it combines high Fsp³ with a synthetically enabling bromine substituent—a combination neither the des-bromo nor the 4-methyl analog can offer simultaneously [3].

Fsp3 Drug-likeness Clinical success probability

1-(5-Bromothiazol-2-yl)cyclobutan-1-amine – Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based Drug Discovery (FBDD) Requiring Balanced Lipophilicity and High sp³ Character

With a LogP of 1.90 and an Fsp³ of 0.571, this compound falls within optimal fragment-like property space (MW <250, LogP <3, HBD ≤3, HBA ≤6) while offering superior three-dimensionality relative to flat aromatic fragments . Procurement for fragment library screening against targets where sp³-rich hits are desired (e.g., protein–protein interaction inhibitors, kinase hinge binders requiring vector diversification) leverages these properties. The bromine atom further enables hit evolution via structure-based design without de novo resynthesis of the core scaffold.

Parallel Synthesis and SAR Exploration via Suzuki–Miyaura Cross-Coupling

The C5 bromine substituent serves as a versatile synthetic handle for one-step diversification using commercially available boronic acids or boronate esters under standard palladium-catalyzed conditions [1]. This enables rapid generation of analog libraries for structure–activity relationship (SAR) studies without requiring protection/deprotection of the primary amine. Procurement of this single intermediate supports the synthesis of dozens to hundreds of analogs in a single parallel chemistry campaign, offering significant efficiency gains over multi-step routes starting from des-bromo precursors.

Regioisomer-Controlled Medicinal Chemistry Where N-Linked vs. C-Linked Connectivity Dictates Target Engagement

The target compound features a C-linked connectivity between the cyclobutane and thiazole rings, in contrast to the N-linked regioisomer 5-bromo-N-cyclobutylthiazol-2-amine (CAS 1849208-07-6) [2]. This distinction is critical in medicinal chemistry programs where the vector of the primary amine and the electronic distribution around the thiazole ring directly influence hydrogen-bonding patterns, target binding, and metabolic stability. Purchasing the correct regioisomer avoids confounding SAR interpretation and ensures fidelity to the intended pharmacophore model.

Building Block Supply for Proprietary Patent Chemistry Requiring Halogenated Thiazole Cores

As a commercially available, high-purity (≥98%) brominated thiazole-cyclobutylamine building block stored at 2–8°C, this compound supports patent-driven medicinal chemistry programs where structural novelty and synthetic accessibility are paramount . The combination of a cyclobutyl ring (conformational constraint) and a bromothiazole moiety (cross-coupling handle) provides access to underexplored chemical space, increasing the likelihood of securing composition-of-matter patent claims.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.